Procaterol
Overview
Description
Procaterol is a long-acting beta-2 adrenergic receptor agonist and bronchodilator used primarily for the treatment of asthma and chronic obstructive pulmonary disease (COPD) . It is known for its potent bronchodilatory effects, which help in relaxing the bronchial smooth muscles and increasing bronchial airflow .
Preparation Methods
Synthetic Routes and Reaction Conditions: Procaterol can be synthesized through a multi-step process starting from 8-hydroxycarbostyril . The key steps include:
Acylation: 8-hydroxycarbostyril is acylated with 2-bromobutyric acid chloride at the fifth position of the quinoline system to form an intermediate compound.
Amination: The intermediate undergoes reaction with isopropylamine to form an aminoketone.
Reduction: The carbonyl group of the aminoketone is reduced using sodium borohydride to yield this compound.
Industrial Production Methods: For large-scale industrial production, this compound hydrochloride is prepared using low-cost and easily obtainable starting materials such as 8-hydroxyquinoline nitrogen oxide . The process involves:
Mixing: this compound hydrochloride is mixed with film-forming agents like hydroxypropyl methylcellulose in an aqueous solution.
Coating: The mixture is spray-coated on sugar spheres to produce this compound hydrochloride pellets.
Chemical Reactions Analysis
Procaterol undergoes various chemical reactions, including:
Substitution: The acylation step involves substitution reactions where 8-hydroxycarbostyril reacts with 2-bromobutyric acid chloride.
Common reagents used in these reactions include sodium borohydride for reduction and 2-bromobutyric acid chloride for acylation . The major product formed from these reactions is this compound itself .
Scientific Research Applications
Procaterol has several scientific research applications:
Medicine: It is used as a bronchodilator for treating asthma and COPD.
Pharmacokinetics: Research on the pharmacokinetics of this compound has shown its rapid absorption and bioavailability when administered orally.
Respiratory Medicine: Studies have evaluated the potential of inhaled this compound for assist use in patients with stable COPD.
Mechanism of Action
Procaterol is compared with other beta-2 adrenergic receptor agonists such as salbutamol (albuterol) and isoproterenol . While all these compounds exhibit bronchodilatory properties, this compound has a more prolonged action compared to salbutamol . Additionally, this compound is more potent than isoproterenol in certain effects, such as reducing resistance in the renal artery .
Comparison with Similar Compounds
Salbutamol (Albuterol): Another beta-2 adrenergic receptor agonist used for asthma treatment.
Isoproterenol: A non-selective beta-adrenergic agonist with bronchodilatory effects.
Procaterol’s uniqueness lies in its intermediate-acting nature and its specific potency in certain pharmacological effects .
Properties
IUPAC Name |
8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNXQNWAXFXVNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860939 | |
Record name | 8-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]butyl}quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60443-17-6, 72332-33-3 | |
Record name | NSC308904 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060443176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC308904 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Procaterol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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